2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
Description
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 (CAS: 1215752-55-8) is a deuterated derivative of the heterocyclic amine (HCA) class, featuring an azido (-N₃) group at position 2 and methyl groups at positions 3, 4, and 8. Its molecular formula is C₁₂H₈D₃N₇, with a molecular weight of 256.28 and purity >95% . This compound is primarily used in research as an analytical standard due to its isotopic labeling, which aids in quantification via mass spectrometry or HPLC by distinguishing it from non-deuterated analogs .
Properties
IUPAC Name |
2-azido-4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQHYAQHVJZMQ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves several steps. The starting materials typically include 3,4,8-trimethylimidazo[4,5-f]quinoxaline, which undergoes azidation to introduce the azido group. The reaction conditions often involve the use of sodium azide in a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pressure . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Basic Information
- IUPAC Name : 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
- CAS Number : 1215752-55-8
- Molecular Formula : C₁₂H₈D₃N₇
- Molecular Weight : 256.28 g/mol
- Purity : >95%
Structure
The compound features a complex bicyclic structure that includes an azido group, contributing to its reactivity and potential utility in various chemical reactions.
Mutagenicity Studies
This compound is recognized for its role as a food mutagen and carcinogen. It has been studied extensively due to its formation during the cooking of certain meats, particularly fried beef. Research indicates that compounds like this can lead to DNA adduct formation, which is a critical step in the carcinogenic process.
Case Studies
- Study on Fried Meat : Research published in Environmental Health Perspectives highlighted how this compound forms during the cooking of meats and its subsequent mutagenic effects on mammalian cells .
Chemical Probes
This compound serves as a valuable chemical probe in biological research. Its azido group allows for specific labeling and tracking within biological systems.
Applications in Research
- Bioconjugation Techniques : The azido group can engage in click chemistry reactions, facilitating the attachment of various biomolecules for imaging or therapeutic purposes.
Therapeutic Implications
While primarily noted for its mutagenic properties, ongoing research is exploring the potential therapeutic applications of imidazoquinoxalines, including their use as:
- Antitumor Agents : Some derivatives show promise in inhibiting cancer cell proliferation.
- Antiviral Compounds : Investigations into their efficacy against viral infections are underway.
Data Tables
| Study Title | Focus Area | Key Findings |
|---|---|---|
| Mutagenicity of Food-Derived Compounds | Food Chemistry | Identified as a significant mutagen |
| Click Chemistry Applications | Bioconjugation Techniques | Effective for labeling biomolecules |
| Antitumor Activity | Cancer Research | Potential inhibitors of tumor growth |
Mechanism of Action
The mechanism of action of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with molecular targets through the azido group. The azido group can undergo bioorthogonal reactions, allowing the compound to label and track specific biomolecules in complex biological systems. The deuterium labeling also provides unique spectroscopic properties, aiding in the detection and analysis of the compound in various applications .
Comparison with Similar Compounds
Structural Analogs with Azido Substituents
Compounds sharing the imidazo[4,5-f]quinoxaline core but differing in substituent positions or deuteration status include:
Key Differences :
- Deuteration: The deuterated forms (e.g., CAS 1215752-55-8) exhibit a ~3 Da mass increase over non-deuterated analogs, enabling precise detection in mass spectrometry .
- Methyl Group Positions : Substitutions at positions 3,4,8 vs. 3,7,8 alter steric effects and metabolic stability. For example, 3,4,8-trimethyl derivatives are more hydrophobic than 3,7,8-trimethyl variants, influencing DNA-binding affinity in related compounds .
Amino-Substituted Analogs
Compounds with amino (-NH₂) instead of azido groups are studied for mutagenicity and metabolism:
Key Differences :
- Metabolic Activation: Amino-substituted HCAs like DiMeIQx are metabolized by cytochrome P-450IA2 into mutagenic derivatives (e.g., 2-hydroxyamino and 2-nitro compounds) . In contrast, azido analogs are less studied for mutagenicity but may undergo distinct pathways due to the azido group’s reactivity .
- Applications: Amino derivatives are used in carcinogenicity studies, while azido compounds serve as photoaffinity labels or analytical standards .
Other Heterocyclic Amines (HCAs)
Non-imidazo[4,5-f]quinoxaline HCAs detected in food include:
- PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Found in grilled meats, with a molecular weight of 224.25 .
- Norharman (9H-Pyrido[4,3-b]indole): Detected in all tested meat products, acting as a co-mutagen .
Key Differences :
- Core Structure: Imidazo[4,5-f]quinoxalines have fused quinoxaline rings, while PhIP and Norharman feature pyridine or indole cores, leading to varied DNA-binding modes and mutagenic potencies .
Biological Activity
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a synthetic compound belonging to the imidazoquinoxaline family. Its molecular formula is C12H8D3N7, with a molecular weight of 256.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The azido group in this compound may facilitate bioorthogonal reactions, enabling selective labeling and tracking of biomolecules in living systems.
Anticancer Properties
Recent studies have indicated that derivatives of imidazoquinoxalines exhibit significant anticancer activity. For instance, compounds in this class have shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific effects of this compound on cancer cells are still under investigation but may involve modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Neuroprotective Effects
Research has suggested that imidazoquinoxalines possess neuroprotective properties. These effects may be linked to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. Such properties could make this compound a candidate for treating neurodegenerative diseases.
Antimicrobial Activity
The biological profile of this compound may also include antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial and fungal strains, suggesting potential applications in infectious disease treatment.
Case Studies
- Anticancer Activity : A study evaluated the effects of imidazoquinoxaline derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds inhibited cell growth by inducing apoptosis through the activation of caspase pathways.
- Neuroprotection : In a model of Alzheimer's disease, an imidazoquinoxaline derivative demonstrated the ability to decrease amyloid-beta levels and improve cognitive function in animal models. This suggests that similar compounds may offer therapeutic benefits for neurodegenerative disorders.
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3, and what methodological challenges arise during deuterium incorporation?
- Answer : The synthesis of imidazoquinoxaline derivatives typically involves intramolecular cyclization or nucleophilic substitution reactions. For example, intramolecular cyclization of halogenated precursors (e.g., 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles) under basic conditions can yield the core structure . Deuterium incorporation at methyl groups requires controlled deuteration via deuterated reagents (e.g., D₂O or CD₃I) under anhydrous conditions. Challenges include minimizing isotopic scrambling and ensuring regioselectivity during azide group introduction .
Q. Which analytical techniques are critical for characterizing the purity and isotopic integrity of this compound?
- Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and deuterium enrichment.
- ¹H/²H NMR : Identifies deuterium substitution patterns by observing the absence of proton signals at methyl positions.
- FTIR : Validates the azide (-N₃) group via characteristic absorption bands (~2100 cm⁻¹) .
- HPLC with UV/Vis Detection : Assesses purity and resolves isotopic analogs .
Q. How is the mutagenic potency of this compound evaluated in preliminary toxicity studies?
- Answer : The Ames test is the gold standard. Methodology includes:
- Strain Selection : Use Salmonella typhimurium strains TA98 (frame-shift mutations) and TA100 (base-pair substitutions).
- Metabolic Activation : Incorporate S9 liver homogenate to simulate mammalian metabolism.
- Dose-Response Analysis : Mutagenic potency (revertants/µmol) is calculated from linear regression of dose vs. revertant colonies .
Advanced Research Questions
Q. What mechanistic insights explain the enhanced mutagenicity of deuterated imidazoquinoxalines compared to non-deuterated analogs?
- Answer : Deuterium’s kinetic isotope effect (KIE) slows metabolic oxidation at methyl groups, altering metabolite profiles. For example, deuterated methyl groups reduce CYP450-mediated activation to DNA-reactive N-hydroxylamines, potentially increasing parent compound bioavailability. Advanced studies use LC-MS/MS to track deuterated metabolites and computational modeling to predict binding affinities with DNA adducts .
Q. How can isotopic labeling resolve contradictions in metabolic stability data across in vitro and in vivo models?
- Answer : Contradictions often arise from interspecies differences in enzyme kinetics. A methodological framework includes:
- Isotope Tracing : Administer deuterated and non-deuterated compounds to parallel in vitro (hepatocytes) and in vivo (rodent) systems.
- Comparative Pharmacokinetics : Use LC-HRMS to quantify parent compounds and metabolites.
- Enzyme Knockout Models : Validate metabolic pathways (e.g., CYP1A2) using CRISPR-engineered cell lines .
Q. What strategies optimize the compound’s photostability for long-term environmental fate studies?
- Answer : The azide group is photolabile. Stabilization methods include:
- Microencapsulation : Embed in UV-blocking matrices (e.g., silica nanoparticles).
- Structural Modifications : Introduce electron-withdrawing substituents to reduce azide reactivity.
- Accelerated Light Testing : Expose to simulated sunlight (e.g., Xenon arc lamps) and monitor degradation via HPLC-UV .
Methodological Recommendations
- Contradiction Analysis : Cross-validate mutagenicity data using orthogonal assays (e.g., Comet assay for DNA damage) .
- Isotopic Integrity : Regularly calibrate NMR and MS instruments with deuterated standards .
- Theoretical Frameworks : Link metabolic studies to computational models of CYP450 isoform selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
